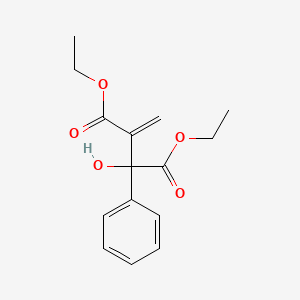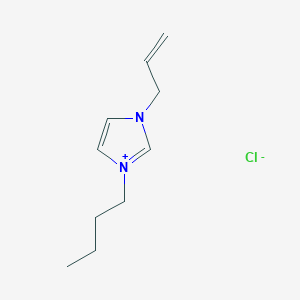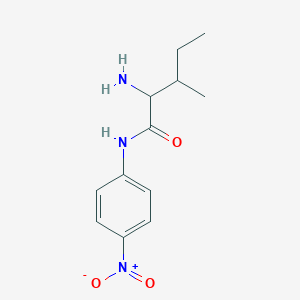
11-Hydroxy-9,15-dioxoprosta-5,13-dien-1-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-keto-prostaglandin E2 is a metabolite of prostaglandin E2, formed by the action of 15-hydroxyprostaglandin dehydrogenase. This compound plays a significant role in various biological processes, including inflammation and carcinogenesis. It is known for its ability to activate specific receptors and pathways, influencing cellular functions and disease progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
15-keto-prostaglandin E2 is synthesized from prostaglandin E2 through the oxidation of the 15-hydroxyl group. This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase. The reaction conditions typically involve the presence of NAD+ as a cofactor .
Industrial Production Methods
Industrial production of 15-keto-prostaglandin E2 involves large-scale enzymatic reactions using 15-hydroxyprostaglandin dehydrogenase. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out under controlled conditions to maintain the activity of the enzyme and the stability of the product .
Analyse Des Réactions Chimiques
Types of Reactions
15-keto-prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: The primary reaction involves the oxidation of prostaglandin E2 to form 15-keto-prostaglandin E2.
Reduction: It can be reduced back to prostaglandin E2 under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: NAD+ is a common cofactor used in the oxidation reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase.
Substitution: Various reagents can be used depending on the desired substitution reaction.
Major Products Formed
Applications De Recherche Scientifique
15-keto-prostaglandin E2 has numerous applications in scientific research, including:
Chemistry: It is used as a reference compound in studies involving prostaglandins and their metabolites.
Biology: The compound is studied for its role in cellular signaling and regulation of biological processes.
Medicine: Research focuses on its potential therapeutic applications, particularly in inflammation and cancer.
Industry: It is used in the development of pharmaceuticals and as a biochemical tool in various assays.
Mécanisme D'action
15-keto-prostaglandin E2 exerts its effects by activating specific receptors and pathways. It binds to peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing gene expression and cellular functions . The compound also interacts with other molecular targets, such as signal transducer and activator of transcription 3 (STAT3), modulating its activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prostaglandin E2: The precursor of 15-keto-prostaglandin E2, involved in various physiological processes.
13,14-dihydro-15-keto-prostaglandin E2: A similar compound lacking the α,β-unsaturated carbonyl moiety, which affects its biological activity.
Uniqueness
15-keto-prostaglandin E2 is unique due to its specific interactions with PPAR-γ and STAT3, which are not observed with other similar compounds. Its ability to modulate these pathways makes it a valuable compound in research and potential therapeutic applications .
Propriétés
IUPAC Name |
7-[3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTJDWROBKPZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865287 |
Source


|
| Record name | 11-Hydroxy-9,15-dioxoprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]pentanediamide](/img/structure/B14802332.png)

![3,4,5-trimethoxy-N'-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14802347.png)
![methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14802350.png)



![(1R,2R,3S,6R,7S,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B14802363.png)
![{1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14802370.png)
![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
![propan-2-yl 6-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B14802393.png)


![Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester](/img/structure/B14802407.png)
